4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine is a chemical compound with the molecular formula and a molecular weight of 331.23 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly due to its structural features that enhance biological activity. The compound's IUPAC name is 4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine, and it is categorized under thiazole derivatives, which are known for various biological activities including antimicrobial and anticancer properties .
The synthesis of 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine typically involves a multi-step process:
While specific industrial production methods are not widely documented, large-scale synthesis typically mirrors laboratory methods but employs optimized reaction conditions and catalysts to improve yield and purity.
The molecular structure of 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine features a thiazole ring linked to a biphenyl moiety. The presence of the bromine atom on one of the phenyl rings contributes to the compound's reactivity and biological properties.
InChI=1S/C15H11BrN2S/c16-13-7-5-11(6-8-13)10-1-3-12(4-2-10)14-9-19-15(17)18-14/h1-9H,(H2,17,18)
The InChI key for this compound is LOWLBQYVCRNFPN-UHFFFAOYSA-N
, which serves as a unique identifier for chemical substances in databases like PubChem .
4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine can undergo several types of chemical reactions:
The mechanism of action for 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine primarily relates to its interactions at the molecular level with biological targets. Studies indicate that thiazole derivatives often exhibit antimicrobial and anticancer activities through mechanisms such as:
Quantitative data on binding affinities and inhibitory concentrations are essential for understanding these mechanisms fully .
The physical properties of 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine include:
Chemical properties include:
The primary applications of 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine include:
Thiazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and inherent capacity for molecular interactions. The thiazole ring’s electron-rich sulfur atom and pyridine-like nitrogen facilitate hydrogen bonding and π-stacking with biological targets, enabling broad-spectrum bioactivity. This is exemplified by clinically established thiazole-containing agents:
Table 1: Marketed Therapeutics Featuring Thiazole Pharmacophores
Drug Name | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Tiazofurin | Antineoplastic | IMP dehydrogenase | Thiazole-4-carboxamide |
Penicillin G | Antibiotic | Transpeptidase (cell wall synthesis) | β-lactam-thiazolidine fusion |
Ritonavir | Antiretroviral | HIV-1 protease | Thiazolyl carbamate |
Meloxicam | NSAID | COX-1/COX-2 | Benzothiazolyl moiety |
The 2-amine substitution in 4-(4'-bromobiphenyl-4-yl)thiazol-2-ylamine enhances hydrogen-bonding capacity, a feature critical for DNA minor groove binding and enzyme inhibition. Recent studies demonstrate that thiazole-2-amines exhibit potent activity against drug-resistant Staphylococcus aureus and ER+ breast cancer cells (MCF-7 line) by disrupting DNA replication machinery and inducing apoptosis through caspase-3 activation [7]. The brominated biphenyl extension further augments lipophilicity, promoting membrane penetration—a decisive factor in overcoming efflux-pump mediated resistance in Gram-negative bacteria [3] [7].
The strategic incorporation of a 4′-bromobiphenyl group at the 4-position of the thiazole ring creates a conformationally constrained hybrid architecture with optimized electronic and steric properties for target engagement. Key structural advantages include:
Table 2: Electronic and Steric Properties of Key Substituents
Structural Feature | HOMO Energy (eV) | LUMO Energy (eV) | Van der Waals Volume (ų) | Biological Impact |
---|---|---|---|---|
Thiazole-2-amine | -6.3 | -0.9 | 56.7 | Hydrogen bonding to Asn120 (DNA gyrase) |
4-Bromobiphenyl | -7.1 | -1.8 | 142.3 | Hydrophobic pocket occupancy |
N=C (Schiff base derivatives) | -5.8 | -2.1 | 68.9 | Chelation of Mg²⁺ cofactors |
X-ray diffraction analyses of analogous compounds reveal that the bromobiphenyl-thiazole core exhibits orthogonal crystal packing (P2₁/c space group) with intermolecular Br···S contacts (3.45 Å), suggesting solid-state stability conducive to pharmaceutical formulation. Schiff base derivatives of this scaffold (e.g., 4-((4-(4-bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol) demonstrate enhanced anticancer activity (IC₅₀ = 3.8 µM against MCF-7) due to additional hydrogen-bonding motifs from the imine linkage [7].
The global health crisis of multidrug-resistant (MDR) pathogens and chemotherapy failures necessitates innovative chemical entities. Over 700,000 annual deaths are attributed to antimicrobial resistance, while cancer chemotherapy faces challenges of off-target toxicity (e.g., 5-FU’s myelosuppression) and acquired resistance. 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine derivatives address these limitations through:
Table 3: Biological Activity Profiles of Key Derivatives
Derivative | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) | Anticancer Activity (MCF-7 IC₅₀, µM) | DNA Cleavage (%) |
---|---|---|---|---|
p2 | 1.25 (S. aureus) | 2.5 (C. albicans) | 3.8 | 92.4 |
p3 | 0.63 (E. coli) | 5.0 (A. niger) | 12.5 | 78.1 |
p4 | 2.5 (P. aeruginosa) | 1.25 (C. albicans) | 5.2 | 88.7 |
p6 | 0.31 (MRSA) | 2.5 (C. neoformans) | 4.1 | 95.3 |
Standard Drugs | Norfloxacin (0.5) | Fluconazole (1.0) | 5-Fluorouracil (7.5) | Bleomycin (96.8) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1